![molecular formula C23H20N2O3 B7703402 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide](/img/structure/B7703402.png)
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide
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Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, also known as HMQC, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide inhibits the activity of the proteasome by binding to its active site. This leads to the accumulation of misfolded and damaged proteins in cells, which triggers apoptosis. This compound also inhibits the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as colitis and arthritis. This compound has been reported to have low toxicity in normal cells and tissues, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that this compound is a synthetic compound, which may limit its applicability in certain biological systems.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its long-term safety and efficacy in humans. Another area of interest is the development of this compound derivatives with improved potency and selectivity. Overall, this compound has shown promising results in scientific research and warrants further investigation.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide involves the reaction between 2-hydroxy-6-methylquinoline and p-tolylfuran-2-carboxylic acid chloride. The resulting compound is then purified through column chromatography. This method has been reported to yield this compound with high purity and yield.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. This compound has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines in cells, which can reduce inflammation.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-5-8-19(9-6-15)25(23(27)21-4-3-11-28-21)14-18-13-17-12-16(2)7-10-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURUWPZGAYNVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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